
Benzeneacetamide, n-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, n-(3-methylbutyl)-: is an organic compound with the molecular formula C13H19NO It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, n-(3-methylbutyl)- typically involves the reaction of benzeneacetic acid with 3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of Benzeneacetamide, n-(3-methylbutyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetamide, n-(3-methylbutyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the 3-methylbutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzeneacetamide derivatives with different alkyl groups.
Substitution: Amide derivatives with different substituents on the nitrogen.
Scientific Research Applications
Chemistry: Benzeneacetamide, n-(3-methylbutyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It may act as a ligand in binding studies.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, Benzeneacetamide, n-(3-methylbutyl)- is used in the production of specialty chemicals and materials. It may also be used in the formulation of certain products.
Mechanism of Action
The mechanism of action of Benzeneacetamide, n-(3-methylbutyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzeneacetamide: A simpler derivative without the 3-methylbutyl group.
N-(3-Methylbutyl)acetamide: Lacks the benzene ring.
2,4,6-Trimethyl-N-(3-methylbutyl)benzeneacetamide: A more substituted derivative with additional methyl groups on the benzene ring.
Uniqueness: Benzeneacetamide, n-(3-methylbutyl)- is unique due to the presence of both the benzene ring and the 3-methylbutyl group
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-phenylacetamide |
InChI |
InChI=1S/C13H19NO/c1-11(2)8-9-14-13(15)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
LPPSJAVNASQREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025890.png)
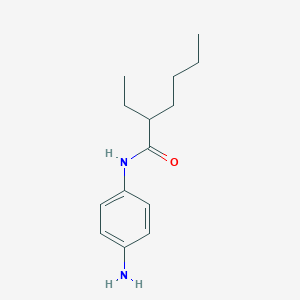
![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11025905.png)
![ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11025907.png)
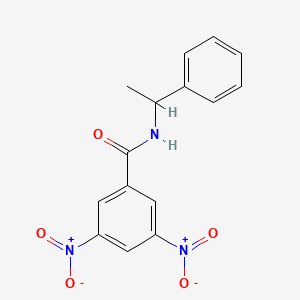
![Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]-](/img/structure/B11025922.png)
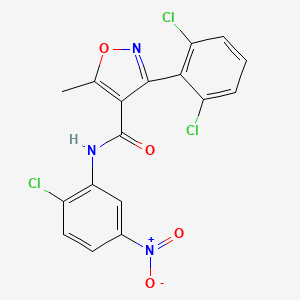
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025944.png)
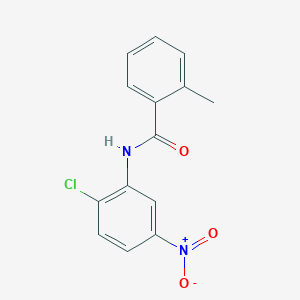
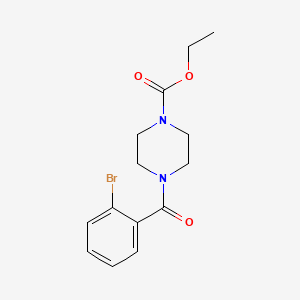
![4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide](/img/structure/B11025971.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11025974.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B11025976.png)

